molecular formula C10H13NO B3157976 O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine CAS No. 854383-10-1

O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine

Cat. No.: B3157976
CAS No.: 854383-10-1
M. Wt: 163.22 g/mol
InChI Key: QFPZXDXWAGDEGQ-UHFFFAOYSA-N
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Description

O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine is a versatile small molecule scaffold with the chemical formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is primarily used in research and development, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine typically involves the reaction of 2,3-dihydro-1H-indene with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine is unique due to its hydroxylamine functional group, which imparts distinct reactivity and potential biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and development .

Properties

IUPAC Name

O-(2,3-dihydro-1H-inden-5-ylmethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-12-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPZXDXWAGDEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine
Reactant of Route 2
O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine
Reactant of Route 3
O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine
Reactant of Route 4
O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine
Reactant of Route 5
O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine
Reactant of Route 6
O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine

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